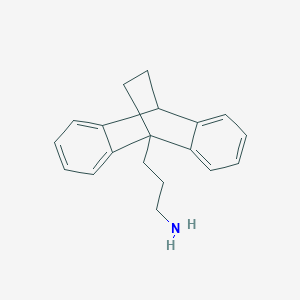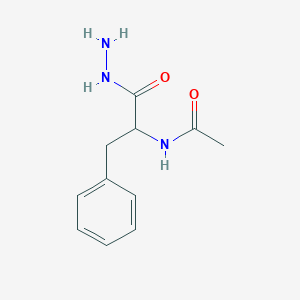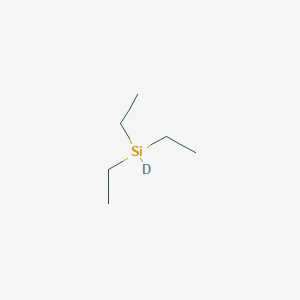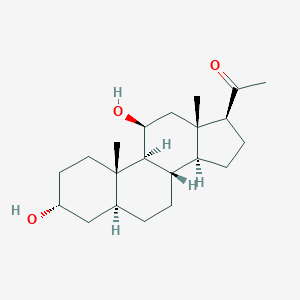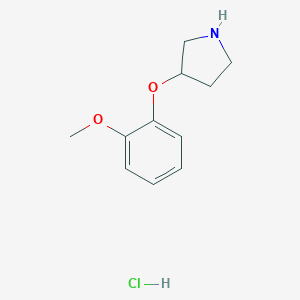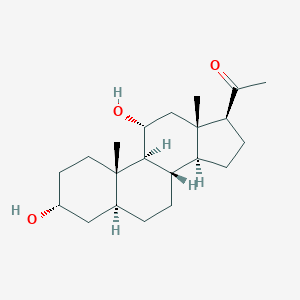![molecular formula C9H8F3NO B108308 Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime CAS No. 99705-50-7](/img/structure/B108308.png)
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime
Overview
Description
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is a chemical compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.1611 g/mol . It is also known as 1-(3-(trifluoromethyl)phenyl)ethanone oxime. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone oxime group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime typically involves the following steps :
Formation of Grignard Complex: An isomeric mixture of halo benzotrifluoride is reacted with magnesium metal in an organic solvent in the presence of a catalyst to form a Grignard complex.
Reaction with Ketene: The Grignard complex is then reacted with a ketene in a hydrocarbon solvent in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone.
Oximation: The isomeric mixture of trifluoromethyl acetophenone is reacted with hydroxylamine salt to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves fewer reaction steps and results in a product with less than 0.1% unknown impurities .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted phenyl derivatives, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, perfumes, and pesticides.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The oxime group can form stable complexes with metal ions, influencing the compound’s activity in catalytic and enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
Acetophenone oxime: Similar in structure but lacks the trifluoromethyl group.
Benzophenone oxime: Contains a phenyl group instead of a trifluoromethyl group.
Trifluoromethyl benzaldehyde oxime: Similar trifluoromethyl group but different functional group (aldehyde instead of ethanone).
Uniqueness
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced reactivity . These properties make it valuable in various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Properties
CAS No. |
99705-50-7 |
|---|---|
Molecular Formula |
C9H8F3NO |
Molecular Weight |
203.16 g/mol |
IUPAC Name |
(NZ)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6- |
InChI Key |
QQGVWMIRCZEUBB-MLPAPPSSSA-N |
SMILES |
CC(=NO)C1=CC(=CC=C1)C(F)(F)F |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)C(F)(F)F |
Key on ui other cas no. |
99705-50-7 |
Synonyms |
m-(Trifluoromethyl)acetophenone Oxime; 1-[3-(Trifluoromethyl)phenyl]ethanone Oxime; |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details
















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

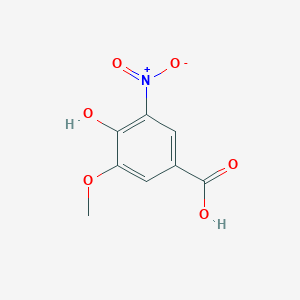
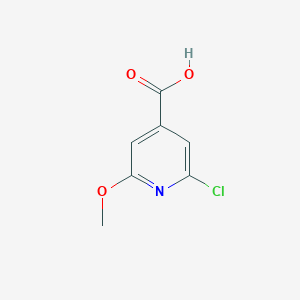

![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)
